molecular formula C11H8Cl2O3S B1647266 5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride CAS No. 186550-37-8

5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride

Cat. No. B1647266
M. Wt: 291.1 g/mol
InChI Key: GEQWITQJYWFQMK-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride is a chemical compound with the molecular formula C11H8Cl2O3S . It is offered by several suppliers for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride consists of 11 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 3 oxygen atoms, and 1 sulfur atom . The molecular weight is 291.15 .


Chemical Reactions Analysis

The specific chemical reactions involving 5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride are not provided in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride are not detailed in the search results .

Scientific Research Applications

Chemical Reactions and Analysis

The use of 5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride in chemical reactions has been explored in various studies. For instance, Boyle (1966) studied the reaction of dimethylsulfoxide and a related compound, 5-dimethyl aminonaphthalene-1-sulfonyl chloride, under pseudo-unimolecular conditions (Boyle, 1966). This research provides insights into the reactivity and potential applications of sulfonyl chlorides in organic synthesis.

Biological Applications

In the field of biological research, 5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride and related compounds have been employed for various purposes. Leonard and Osborne (1975) discussed the use of a similar compound, dansyl-Cl (5-Dimethylaminonaphthalene-1-sulfonylchloride), in detecting amino acids and serotonin in nervous tissue (Leonard & Osborne, 1975). This highlights the compound's utility in biological assays and analytical chemistry.

Material Science and Engineering

In material science, compounds related to 5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride have been utilized in the synthesis and modification of materials. Kulszewicz-Bajer et al. (2000) discussed the use of esters of sulfo-phthalic acid in improving the solution processibility of polyaniline (Kulszewicz-Bajer et al., 2000). Such applications demonstrate the compound's role in developing new materials with enhanced properties.

Environmental and Water Treatment

Cho et al. (2017) explored the use of a compound based on 2-acetyl-6-methoxynaphthalene for detecting hypochlorite in tap water (Cho et al., 2017). This study exemplifies the potential of sulfonyl chloride derivatives in environmental monitoring and water treatment processes.

Future Directions

The future directions for the use and study of 5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride are not specified in the search results .

properties

IUPAC Name

5-chloro-6-methoxynaphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O3S/c1-16-10-5-2-7-6-8(17(13,14)15)3-4-9(7)11(10)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQWITQJYWFQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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